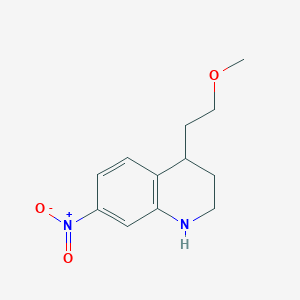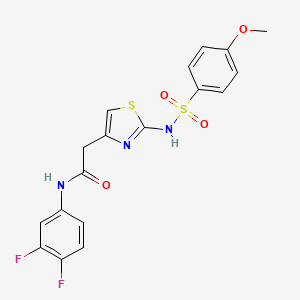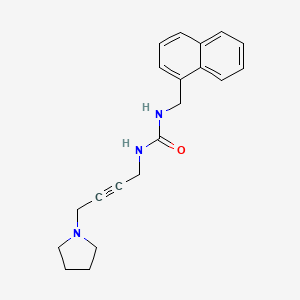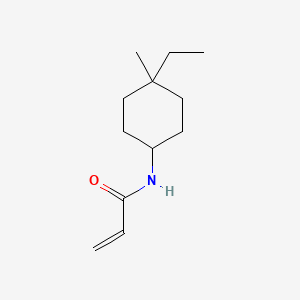
4-butyl-6-chloro-7-hydroxy-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-6-chloro-7-hydroxy-2H-chromen-2-one is a chemical compound with the molecular formula C13H13ClO3 . It is a type of coumarin, a group of nature-occurring lactones .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13ClO3/c1-2-3-4-8-5-13(16)17-12-7-11(15)10(14)6-9(8)12/h5-7,15H,2-4H2,1H3 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is 252.7 . More detailed physical and chemical properties are not available in the current literature.Mécanisme D'action
Target of Action
Coumarin derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures .
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular structures .
Biochemical Pathways
Coumarin derivatives have been associated with a wide range of biological activities, including anti-hiv, anticancer, antimicrobial, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .
Pharmacokinetics
The compound’s molecular weight (2527) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Coumarin derivatives are known to exert a variety of biological effects, likely due to their interactions with multiple targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-butyl-6-chloro-7-hydroxy-2H-chromen-2-one. For instance, the compound’s stability may be affected by temperature, as suggested by its recommended storage temperature of 28°C . Additionally, the compound’s action and efficacy may be influenced by factors such as pH, presence of other compounds, and specific conditions within the biological environment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-butyl-6-chloro-7-hydroxy-2H-chromen-2-oneloro-7-hydroxy-2H-chromen-2-one in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. In addition, it has a wide range of applications in scientific research, as it can be used in biochemical and physiological studies, as well as in the synthesis of other compounds. However, one of the main limitations of using 4-butyl-6-chloro-7-hydroxy-2H-chromen-2-oneloro-7-hydroxy-2H-chromen-2-one in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are a number of potential future directions for the use of 4-butyl-6-chloro-7-hydroxy-2H-chromen-2-oneloro-7-hydroxy-2H-chromen-2-one in scientific research. These include further research into its mechanism of action, as well as its potential applications in drug synthesis and development. Additionally, further research into its biochemical and physiological effects could lead to the development of new drugs and treatments. Finally, further research into its advantages and limitations for laboratory experiments could lead to the development of new methods for synthesizing and using it in experiments.
Méthodes De Synthèse
The synthesis of 4-butyl-6-chloro-7-hydroxy-2H-chromen-2-oneloro-7-hydroxy-2H-chromen-2-one is a three-step process. The first step involves the reaction of 4-butyl-6-chloro-7-hydroxy-2H-chromen-2-oneloro-7-hydroxycoumarin with hydrochloric acid in an aqueous solution. This reaction produces 4-butyl-6-chloro-7-hydroxy-2H-chromen-2-oneloro-7-hydroxy-2H-chromen-2-one as the product. The second step involves the reaction of 4-butyl-6-chloro-7-hydroxy-2H-chromen-2-oneloro-7-hydroxy-2H-chromen-2-one with a base, such as sodium hydroxide, to produce the desired compound. The third step involves the reaction of the compound with a reducing agent, such as sodium borohydride, to produce the desired product.
Applications De Recherche Scientifique
4-butyl-6-chloro-7-hydroxy-2H-chromen-2-oneloro-7-hydroxy-2H-chromen-2-one has been widely used in scientific research, as it has a wide range of applications. It has been used in biochemical and physiological studies, as well as in the synthesis of other compounds. It has also been used in the synthesis of drugs and other compounds, such as antifungal agents, antiviral agents, and antibiotics.
Propriétés
IUPAC Name |
4-butyl-6-chloro-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c1-2-3-4-8-5-13(16)17-12-7-11(15)10(14)6-9(8)12/h5-7,15H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMCRAFDMADYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-N-[[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride](/img/structure/B2909438.png)

![7-benzoyl-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2909442.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)acetamide](/img/structure/B2909445.png)




![3-[(2-Chlorobenzyl)oxy]benzoic acid](/img/structure/B2909453.png)



